5-(1-Ethoxyvinyl)thiazole
Description
5-(1-Ethoxyvinyl)thiazole is a thiazole derivative characterized by a 1-ethoxyvinyl substituent at the 5-position of the thiazole ring. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely studied for their pharmacological and chemical properties.
Properties
Molecular Formula |
C7H9NOS |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
5-(1-ethoxyethenyl)-1,3-thiazole |
InChI |
InChI=1S/C7H9NOS/c1-3-9-6(2)7-4-8-5-10-7/h4-5H,2-3H2,1H3 |
InChI Key |
YWGSKNIDMHJBAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=CN=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiazole derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a systematic comparison of 5-(1-Ethoxyvinyl)thiazole with structurally related compounds, emphasizing key differences in activity, synthesis, and applications.
Structural and Functional Group Analysis
Key Observations :
- Steric Hindrance : Bulkier substituents (e.g., hydrazones in ) reduce antifungal efficacy compared to fluconazole (MIC = 2 µg/mL) due to reduced cell membrane penetration .
Pharmacological Activity
- Antifungal Activity : Thiazolyl hydrazones with halogenated aryl groups (e.g., 4-chloro-2-nitrophenyl) show moderate anticandidal activity (MIC = 250 µg/mL) but are less potent than fluconazole . This compound’s ethoxy group could improve solubility, a critical factor in antifungal drug design.
- Anticancer Activity: Thiazole derivatives with hydrazone linkers (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole) exhibit selective cytotoxicity against MCF-7 cells (IC50 = 125 µg/mL) with low toxicity to normal NIH/3T3 cells (IC50 > 500 µg/mL) . The ethoxyvinyl group might similarly enhance selectivity.
Physicochemical Properties
*Estimated using analogous structures.
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